Cucumechinoside D

Description

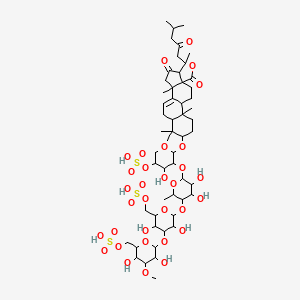

Structure

2D Structure

Properties

CAS No. |

125640-33-7 |

|---|---|

Molecular Formula |

C54H84O32S3 |

Molecular Weight |

1341.4 g/mol |

IUPAC Name |

[6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-[3,5-dihydroxy-4-methoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C54H84O32S3/c1-22(2)16-24(55)17-53(8)44-27(56)18-52(7)26-10-11-31-50(4,5)32(13-14-51(31,6)25(26)12-15-54(44,52)49(64)85-53)81-48-43(35(59)30(19-75-48)86-89(71,72)73)84-45-37(61)36(60)40(23(3)78-45)82-47-39(63)42(34(58)29(80-47)21-77-88(68,69)70)83-46-38(62)41(74-9)33(57)28(79-46)20-76-87(65,66)67/h10,22-23,25,28-48,57-63H,11-21H2,1-9H3,(H,65,66,67)(H,68,69,70)(H,71,72,73) |

InChI Key |

CEMJJEHGFGIXGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)COS(=O)(=O)O)O)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cucumechinoside D; |

Origin of Product |

United States |

Foundational & Exploratory

Cucumechinoside D: A Technical Overview of its Discovery, Origin, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumechinoside D is a sulfated triterpene glycoside, a class of saponins, originally isolated from the sea cucumber Cucumaria echinata.[1] Triterpene glycosides from marine organisms, particularly sea cucumbers, are a subject of significant interest in the field of natural product chemistry and drug discovery due to their diverse and potent biological activities.[2] These compounds are known to exhibit a wide range of effects, including cytotoxic, antimicrobial, and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on the experimental methodologies and available data for researchers and drug development professionals.

Discovery and Origin

This compound was first identified as part of a study on the chemical constituents of the sea cucumber Cucumaria echinata.[1] This marine invertebrate, belonging to the family Cucumariidae, is the natural source of this complex saponin. The initial discovery was reported in 1990 by a team of researchers led by T. Miyamoto.[1]

Chemical Structure

The structure of this compound was elucidated through a combination of chemical and spectral investigations.[1] It is a holostane-type triterpenoid glycoside sulfate. While the precise stereochemistry and complete structural details would be found in the original publication, the general structure consists of a triterpenoid aglycone linked to a sugar chain with sulfate groups attached. The molecular formula of pseudocnoside A, a related compound with an identical oligosaccharide chain to cucumechinosides A and C, was determined as C54H84O28S2Na2.[3]

Experimental Protocols

While the specific details from the original discovery paper by Miyamoto et al. (1990) are not fully available, this section outlines the general and widely accepted methodologies for the isolation and characterization of triterpene glycosides from sea cucumbers. These protocols are based on established practices in the field of marine natural product chemistry.

Isolation of this compound

The isolation of this compound from Cucumaria echinata would have likely followed a multi-step purification process to separate the compound from the complex mixture of metabolites present in the sea cucumber.

1. Extraction:

-

The sea cucumber tissue is first minced and then extracted with a polar solvent, typically methanol or ethanol, to isolate the glycosides.

-

The resulting crude extract is then subjected to a series of liquid-liquid partitions using solvents of increasing polarity (e.g., hexane, chloroform, butanol) to separate compounds based on their polarity. Saponins are typically enriched in the butanol fraction.

2. Chromatographic Purification:

-

The butanol fraction is further purified using various chromatographic techniques.

-

Column Chromatography: Initial separation is often performed on a silica gel or a reversed-phase (e.g., C18) column.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The determination of the complex structure of this compound would have involved a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between atoms and the stereochemistry of the molecule, including the sequence and linkage of the sugar units in the glycoside chain.

-

-

Acid Hydrolysis: To break the glycosidic bonds and identify the individual monosaccharide units through comparison with standards, often using techniques like gas chromatography (GC).

Biological Activity

Data Presentation

The following table summarizes the known biological activities of this compound and related compounds. It is important to note the absence of specific IC50 or MIC values for this compound in the currently accessible literature.

| Compound Name | Biological Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) | Reference |

| This compound | Antitumor | Murine lymphoma L1210, Human epidermoid carcinoma KB | Data not available in searched literature | [1] |

| This compound | Antifungal | Not specified | Data not available in searched literature | [1] |

| This compound | Antiprotozoal | Not specified | Data not available in searched literature | [1] |

| Nobiliside D | Antitumor | K562 (human leukemic cell line) | IC50: 0.83±0.14 µg/ml | [4] |

| Nobiliside D | Antitumor | MCF-7 (human breast cancer cell line) | IC50: 0.82±0.11 µg/ml | [4] |

| Variegatuside D | Antifungal | Microsporum gypseum, C. albicans, C. pseudotropicalis, C. parapsilosis | MIC80: 3.4 µg/mL | [5] |

| Scabraside A | Antifungal | A. fumigatus, C. pseudotropicalis, M. gypseum, T. rubrum, C. albicans | MIC80: 2-8 µg/mL | [6] |

| Cucumarioside A2-2 | Antitumor | Ehrlich carcinoma cells | EC50: 2.1 µM (esterase assay), 2.7 µM (MTT assay) | [7] |

Mandatory Visualizations

Experimental Workflow for Discovery

Caption: Generalized workflow for the discovery and characterization of this compound.

Putative Antifungal Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, triterpene glycosides are generally known to exert their antifungal effects by disrupting the fungal cell membrane. The following diagram illustrates this putative mechanism.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. A novel antitumor compound nobiliside D isolated from sea cucumber (Holothuria nobilis Selenka) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of Cucumechinoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of Cucumechinoside D, a sulfated triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata. While the specific detailed spectral data from the original research by Miyamoto et al. (1990) is not publicly available in detail, this guide outlines the established experimental workflow and data analysis principles for this class of compounds, enabling researchers to understand the core concepts of its structural determination.

Executive Summary

This compound is a member of the triterpenoid glycoside family, a class of natural products known for their diverse biological activities.[1][2] The structural elucidation of such complex molecules is a meticulous process that relies on a combination of chromatographic separation, spectroscopic analysis, and chemical degradation techniques. This guide will detail the typical experimental protocols and data interpretation involved in determining the aglycone structure, the sugar sequence, the position of glycosidic linkages, and the location of sulfate groups, all of which are critical for defining the complete chemical structure of this compound.

Isolation and Purification

The initial step in the structure elucidation of this compound involves its extraction and purification from the source organism, Cucumaria echinata. A general protocol for the isolation of triterpenoid glycosides from sea cucumbers is as follows:

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered sea cucumber material is typically extracted with a polar solvent such as methanol or ethanol to isolate the glycosides.[1]

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and n-butanol. The glycosides, being amphiphilic, will preferentially partition into the n-butanol layer.

-

Chromatographic Separation: The butanol extract is then subjected to a series of chromatographic techniques to separate the complex mixture of glycosides.

-

Column Chromatography: Initial separation is often achieved using silica gel or reversed-phase (e.g., C18) column chromatography with a gradient elution system (e.g., chloroform-methanol-water or acetonitrile-water).[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual glycosides like this compound is typically performed using reversed-phase HPLC.[1]

-

Structural Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining initial structural information about triterpenoid glycosides.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used techniques.

-

Sample Preparation: A small amount of the purified glycoside is dissolved in a suitable solvent (e.g., methanol) and mixed with a matrix (for FAB-MS, e.g., glycerol).

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅₄H₈₂Na₂O₂₉S₂ | Miyamoto et al., 1990 |

| [M-H]⁻ Ion (m/z) | 1281.4 | Miyamoto et al., 1990 |

Note: The detailed fragmentation pattern from tandem mass spectrometry (MS/MS) would provide information on the sugar sequence and the aglycone mass, but this specific data for this compound is not available in the searched literature.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical technique for the complete structure elucidation of complex natural products like this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HMBC, HSQC, NOESY/ROESY) is employed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified glycoside are dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄.

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the spectra.

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed.

While the specific ¹H and ¹³C NMR chemical shift values for this compound are not available in the reviewed literature, the following tables illustrate the type of data that would be generated and interpreted.

Data Presentation: Representative ¹³C NMR Data for a Triterpenoid Glycoside Aglycone

| Carbon No. | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 36.5 | CH₂ |

| 2 | 27.0 | CH₂ |

| 3 | 89.0 | CH (Glycosylation site) |

| ... | ... | ... |

| 18 | 176.0 | C=O (Lactone) |

| 19 | 24.0 | CH₃ |

| 20 | 83.0 | C (Lactone) |

| ... | ... | ... |

Data Presentation: Representative ¹H and ¹³C NMR Data for a Sugar Chain

| Position | ¹H Chemical Shift (δ) ppm (J in Hz) | ¹³C Chemical Shift (δ) ppm |

| Xylose-1 | 4.5 (d, 7.5) | 105.0 |

| Xylose-2 | 3.5 (t, 8.0) | 75.0 |

| ... | ... | ... |

| Glucose-1 | 4.7 (d, 7.8) | 104.5 |

| ... | ... | ... |

Determination of Sugar Moieties and Linkages

Acid Hydrolysis: To identify the constituent monosaccharides, the glycoside is subjected to acid hydrolysis.

Experimental Protocol: Acid Hydrolysis

-

The glycoside is heated with an acid (e.g., 2M trifluoroacetic acid or 1M HCl) to cleave the glycosidic bonds.

-

The resulting mixture of monosaccharides is then analyzed by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. This allows for the identification of the individual sugar units.

2D NMR Analysis for Linkage Determination: The sequence and linkage points of the sugar units, as well as the attachment point to the aglycone, are determined through 2D NMR experiments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. Key HMBC correlations are observed between anomeric protons of the sugar units and the carbons of the adjacent sugar or the aglycone, establishing the glycosidic linkages.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other. This helps to confirm the glycosidic linkages and determine the relative stereochemistry.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis in the structure elucidation of this compound can be visualized as follows:

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways and Logical Relationships

The relationships between the different analytical techniques and the structural information they provide can be further illustrated.

References

Cucumechinoside D chemical properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumechinoside D is a sulfated triterpene glycoside, a class of saponins, isolated from the sea cucumber Cucumaria echinata. As a member of the holostane triterpenoid family, it possesses a characteristic lanostane-derived aglycone with a γ-lactone ring. Triterpene glycosides from marine invertebrates are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the known chemical properties and biological characteristics of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development. While the foundational data originates from the initial isolation and characterization studies, this guide also incorporates broader knowledge of related compounds to provide a complete contextual understanding.

Chemical Properties and Structure

This compound is a complex organic molecule with a holostane-type triterpenoid aglycone linked to a sulfated oligosaccharide chain. The structural elucidation of this compound and its congeners was first reported by Miyamoto et al. in 1990.[1]

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly accessible literature. The primary source likely contains specific details on its appearance, melting point, and optical rotation.[1] Based on data for related compounds, it is expected to be a white, amorphous solid.

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₂Na₂O₂₉S₂ | [2] |

| Molecular Weight | 1281.4 ([M-H]⁻) | [2] |

| Appearance | Data not available in searched literature. | |

| Melting Point | Data not available in searched literature. | |

| Optical Rotation | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. |

Spectroscopic Data

The definitive structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry: High-resolution mass spectrometry is critical for determining the elemental composition and molecular weight. The reported mass for the deprotonated molecule is 1281.4 m/z.[2]

NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data are essential for the complete assignment of the complex structure of this compound. While the specific chemical shifts and coupling constants for this compound are expected to be in the original 1990 publication by Miyamoto et al., they are not available in the currently accessible literature.[1]

General characteristics of the NMR spectra of related triterpene glycosides include:

-

¹H NMR: Signals for anomeric protons of the sugar units are typically found in the δ 4.5-5.5 ppm region. A complex pattern of signals for the triterpene aglycone is expected in the upfield region.

-

¹³C NMR: Anomeric carbons of the sugar residues typically resonate between δ 100-105 ppm. The numerous signals from the triterpenoid core are spread across the aliphatic and olefinic regions of the spectrum.

Biological Activity

Triterpene glycosides from sea cucumbers are well-documented for their broad spectrum of biological activities, which are largely attributed to their membranolytic properties.[3] The initial report on this compound indicated that it possesses antitumor and antifungal activities.[1]

Cytotoxic Activity

The cytotoxicity of this compound against murine lymphoma L1210 and human epidermoid carcinoma KB cells was evaluated in the original study.[1] However, specific IC₅₀ values are not available in the reviewed literature.

General Cytotoxicity of Related Compounds: Numerous studies on other cucumariosides and related triterpene glycosides have demonstrated potent cytotoxic effects against a variety of cancer cell lines. For instance, other glycosides from the Cucumaria genus have shown IC₅₀ values in the low micromolar range against cell lines such as HepG2 (hepatoma), HeLa (cervical cancer), and K562 (leukemia).[4][5]

| Cell Line | IC₅₀ (µM) | Source |

| Murine Lymphoma L1210 | Data not available in searched literature. | |

| Human Epidermoid Carcinoma KB | Data not available in searched literature. |

Antifungal Activity

The antifungal properties of this compound have been noted, though specific data on the fungal species tested and the corresponding Minimum Inhibitory Concentrations (MIC) are not detailed in the available literature.[1]

Antifungal Activity of Triterpene Glycosides: The antifungal mechanism of saponins is generally believed to involve interaction with sterols in the fungal cell membrane, leading to pore formation, increased permeability, and eventual cell lysis. Many triterpene glycosides have shown activity against pathogenic yeasts like Candida albicans and filamentous fungi.[6][7][8][9][10][11][12]

| Fungal Species | MIC (µg/mL) | Source |

| Data not available in searched literature. | Data not available in searched literature. |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound would be found in the primary literature.[1] The following sections outline generalized methodologies based on standard practices for the study of triterpene glycosides.

Isolation and Purification of this compound

The general procedure for extracting and purifying triterpene glycosides from sea cucumbers is a multi-step process.[13]

Workflow for Isolation and Purification:

-

Extraction: The dried and powdered sea cucumber material is typically extracted with a polar solvent, such as ethanol or methanol, under reflux.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between n-butanol and water. The triterpene glycosides preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform, methanol, and water to separate the glycosides into fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual glycosides, such as this compound, is achieved using reversed-phase HPLC.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[14][15]

MTT Assay Protocol:

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][16]

Broth Microdilution Protocol for Antifungal Testing:

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640 for yeasts).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and duration) for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Mechanism of Action

The primary mechanism of action for most triterpene glycosides is their interaction with sterols, particularly cholesterol, in cell membranes. This interaction leads to the formation of pores and a subsequent loss of membrane integrity, which can trigger downstream cellular events, including apoptosis.

Proposed Signaling Pathway for Triterpene Glycoside-Induced Apoptosis:

This proposed pathway illustrates that the initial membrane disruption by this compound can lead to an influx of ions and the generation of reactive oxygen species (ROS). These events can induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis.

Conclusion and Future Directions

This compound is a structurally complex and biologically active marine natural product. While its initial discovery highlighted its potential as a cytotoxic and antifungal agent, a significant amount of detailed characterization remains to be fully elucidated in widely accessible literature. Future research should focus on:

-

Re-isolation and full spectroscopic characterization of this compound to provide a complete and publicly available dataset.

-

Comprehensive screening of its cytotoxic activity against a broad panel of human cancer cell lines to identify potential therapeutic targets.

-

In-depth investigation of its antifungal spectrum and potency against clinically relevant fungal pathogens.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.

The information presented in this guide, compiled from the available scientific literature, provides a solid foundation for researchers to build upon in their exploration of this compound and other marine-derived triterpene glycosides as potential therapeutic leads.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. frdc.com.au [frdc.com.au]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veterinaria.org [veterinaria.org]

- 9. Antifungal activity of the extracts and saponins from Sapindus saponaria L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reviberoammicol.com [reviberoammicol.com]

Unveiling the Bioactive Potential: A Technical Guide to Triterpene Glycosides from Cucumaria echinata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of triterpene glycosides isolated from the sea cucumber Cucumaria echinata. Triterpene glycosides, a class of saponins, are secondary metabolites abundant in sea cucumbers and are responsible for a wide array of pharmacological effects. This document synthesizes available data on their cytotoxic, antifungal, and antiprotozoal activities, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.

Overview of Triterpene Glycosides from Cucumaria echinata

Six novel holostane-type triterpenoid glycoside sulfates, named cucumechinosides A, B, C, D, E, and F, have been isolated from Cucumaria echinata. These compounds have been investigated for their biological activities, demonstrating potential as antitumor, antifungal, and antiprotozoal agents.[1] The core structure of these glycosides is based on a triterpene aglycone with a sugar moiety attached. Variations in the sugar chain and substitutions on the aglycone are responsible for the diversity of these compounds and their biological functions.

Biological Activities and Quantitative Data

The primary biological activities reported for triterpene glycosides from Cucumaria echinata are their cytotoxic effects against cancer cell lines, and their inhibitory action against fungi and protozoa.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Triterpene Glycosides from Various Cucumaria Species

| Compound Name | Source Organism | Cell Line | IC50 (µg/mL) |

| Frondoside A | Cucumaria frondosa | P-388 | 0.4 |

| Frondoside A | Cucumaria frondosa | Schabel | 0.8 |

| Frondoside A | Cucumaria frondosa | A-549 | 1.6 |

| Frondoside A | Cucumaria frondosa | HT-29 | 1.6 |

| Frondoside A | Cucumaria frondosa | Mel-28 | 1.6 |

| Cucumarioside A3 | Cucumaria japonica | P-388 | 1.6 |

| Cucumarioside A3 | Cucumaria japonica | Schabel | >10 |

| Cucumarioside A3 | Cucumaria japonica | A-549 | >10 |

| Cucumarioside A3 | Cucumaria japonica | HT-29 | >10 |

| Cucumarioside A3 | Cucumaria japonica | Mel-28 | >10 |

| Cucumarioside A6-2 | Cucumaria japonica | P-388 | 1.6 |

| Cucumarioside A6-2 | Cucumaria japonica | Schabel | >10 |

| Cucumarioside A6-2 | Cucumaria japonica | A-549 | >10 |

| Cucumarioside A6-2 | Cucumaria japonica | HT-29 | >10 |

| Cucumarioside A6-2 | Cucumaria japonica | Mel-28 | >10 |

| Okhotoside B1 | Cucumaria okhotensis | HeLa | 10.0 |

| Okhotoside B2 | Cucumaria okhotensis | HeLa | 10.0 |

| Okhotoside B3 | Cucumaria okhotensis | HeLa | 10.0 |

| Frondoside A | Cucumaria okhotensis | HeLa | 2.1 |

| Frondoside A | Cucumaria okhotensis | THP-1 | 4.5 |

| Cucumarioside A2-5 | Cucumaria okhotensis | HeLa | 5.0 |

| Koreoside A | Cucumaria okhotensis | HeLa | 5.0 |

Data compiled from various sources.

Antifungal and Antiprotozoal Activities

The antifungal and antiprotozoal activities of cucumechinosides from C. echinata have also been reported. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC), for these compounds are not widely available. However, studies on triterpene glycosides from other sea cucumbers demonstrate their potential in these areas.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for assessing the biological activities of triterpene glycosides.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for cytotoxicity testing.

Methodology:

-

Cell Seeding: Cancer cells (e.g., L1210 or KB) are seeded in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the triterpene glycosides dissolved in the culture medium. A control group receives the vehicle only. The plates are incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Serial Dilution: The triterpene glycosides are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of triterpene glycosides from sea cucumbers are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. While the specific pathways for cucumechinosides from C. echinata have not been fully elucidated, studies on analogous compounds from other Cucumaria species suggest the involvement of caspase-dependent pathways.

A generalized signaling pathway for apoptosis induction by triterpene glycosides is depicted below.

Generalized Apoptotic Pathway Induced by Triterpene Glycosides

Caption: Generalized signaling pathways of apoptosis induced by triterpene glycosides.

Conclusion and Future Directions

The triterpene glycosides from Cucumaria echinata represent a promising source of novel bioactive compounds with potential applications in oncology and infectious disease treatment. While initial studies have highlighted their cytotoxic, antifungal, and antiprotozoal activities, further research is imperative. Future work should focus on:

-

Comprehensive Bioactivity Screening: Elucidating the full spectrum of biological activities of the cucumechinosides.

-

Mechanism of Action Studies: Detailing the specific molecular targets and signaling pathways affected by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for their biological activities to guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety of these compounds in animal models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of marine-derived natural products, specifically the triterpene glycosides from Cucumaria echinata.

References

Preliminary Insights into the Mechanism of Action of Cucumechinoside D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumechinoside D, a triterpene glycoside isolated from the sea cucumber Cucumaria echinata, represents a class of marine natural products with potential cytotoxic activities against cancer cells. This document provides a technical guide to the preliminary studies on the mechanism of action of this compound. Due to the limited specific research on this compound, this guide synthesizes available data on this compound and contextualizes it within the broader understanding of the mechanisms of related sea cucumber triterpene glycosides. The prevailing evidence suggests that the cytotoxic effects of these compounds are mediated through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway. This involves the modulation of key signaling molecules, including caspases and members of the Bcl-2 family. This guide presents the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the hypothesized signaling pathways.

Introduction

Triterpene glycosides, a diverse group of saponins found in sea cucumbers, have garnered significant interest in the field of oncology for their potent cytotoxic and antitumor properties.[1][2][3] this compound, derived from the sea cucumber Cucumaria echinata, is a member of this extensive family of marine compounds.[1][2] While research specifically elucidating the detailed molecular mechanisms of this compound is still in its nascent stages, the collective body of work on analogous sea cucumber glycosides provides a foundational framework for understanding its potential modes of action. These compounds are generally recognized to induce programmed cell death, or apoptosis, in various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[3][4]

Quantitative Cytotoxicity Data

Preliminary cytotoxic screening of this compound has been reported, indicating its potential to inhibit the proliferation of cancer cells. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against two cancer cell lines.

| Compound | Cell Line 1 (IC50 in µg/mL) | Cell Line 2 (IC50 in µg/mL) | Reference |

| This compound | 8.4 | 7.6 | [5] |

Note: The specific cancer cell lines were not detailed in the available source material. Further research is required to expand this dataset across a broader panel of cancer cell lines.

Postulated Mechanism of Action: Induction of Apoptosis

Based on extensive studies of related triterpene glycosides, the primary mechanism of action for this compound is likely the induction of apoptosis through the intrinsic (mitochondrial) pathway.[4][6] This pathway is a critical regulator of cell death and is often dysregulated in cancer. The proposed sequence of events is as follows:

-

Membrane Interaction and Permeabilization: Triterpene glycosides are known to interact with cell membranes, potentially altering their permeability and initiating stress signals.

-

Induction of Oxidative Stress: An increase in intracellular Reactive Oxygen Species (ROS) is a common early event in apoptosis induced by these compounds.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Executioner Caspase Cascade: Caspase-9 activates executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized intrinsic apoptotic pathway initiated by this compound, based on the known mechanisms of related sea cucumber triterpene glycosides.

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound. These protocols are based on standard practices in the field for studying apoptosis.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Procedure:

-

Treat cells with this compound at concentrations around the IC50 value for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Western Blot Analysis for Apoptosis-Related Proteins

-

Objective: To investigate the effect of this compound on the expression levels of key apoptotic regulatory proteins.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from related sea cucumber triterpene glycosides, strongly suggests that this compound exerts its cytotoxic effects through the induction of apoptosis via the intrinsic mitochondrial pathway. The limited available quantitative data supports its potential as an anticancer agent. However, to fully realize the therapeutic potential of this compound, further in-depth studies are imperative.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of this compound across a wide range of human cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

Detailed Mechanistic Studies: Confirming the involvement of the intrinsic apoptotic pathway through rigorous experimentation, including the measurement of mitochondrial membrane potential, cytochrome c release, and the activity of specific caspases.

-

Investigation of Other Potential Mechanisms: Exploring other potential mechanisms of action, such as cell cycle arrest, inhibition of angiogenesis, and modulation of other key signaling pathways (e.g., NF-κB, MAPK).

-

In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models to evaluate its therapeutic efficacy and safety profile.

By systematically addressing these research gaps, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel anticancer therapeutic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vliz.be [vliz.be]

- 4. mdpi.com [mdpi.com]

- 5. gust.edu.vn [gust.edu.vn]

- 6. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cucumechinoside D: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumechinoside D, a triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata, belongs to a class of marine natural products known for their significant biological activities.[1] While specific research on this compound is limited, the extensive body of evidence for closely related sea cucumber triterpenoid glycosides provides a strong predictive framework for its potential therapeutic applications, particularly in oncology. This technical guide synthesizes the current understanding of the mechanisms of action and potential therapeutic targets of analogous sea cucumber glycosides, offering a roadmap for the investigation and development of this compound as a novel therapeutic agent. The primary mechanism of action for this class of compounds is the induction of apoptosis in cancer cells through the mitochondrial-mediated pathway.[2][3]

Introduction to Triterpenoid Glycosides from Sea Cucumbers

Triterpenoid glycosides are a diverse group of secondary metabolites found in sea cucumbers, serving as a chemical defense mechanism.[4][5] These compounds are characterized by a triterpenoid aglycone linked to a carbohydrate chain.[1][6] Their amphiphilic nature allows them to interact with cellular membranes, leading to a wide array of biological effects, including cytotoxic, hemolytic, antifungal, and antiviral activities.[1][4][6] A significant body of research has focused on their anticancer properties, demonstrating their ability to induce programmed cell death (apoptosis) in various cancer cell lines.[2][3][5][7]

Predicted Therapeutic Targets and Signaling Pathways of this compound

Based on studies of analogous sea cucumber triterpenoid glycosides, such as other cucumariosides, the primary therapeutic potential of this compound is predicted to be in the realm of oncology. The central mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

The Intrinsic Apoptotic Pathway

The mitochondrial-mediated apoptotic pathway is a key target. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors.

Key Molecular Targets:

-

Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. Sea cucumber glycosides have been shown to upregulate Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3]

-

Mitochondria: Increased mitochondrial membrane permeability leads to the release of cytochrome c and other pro-apoptotic molecules into the cytoplasm.[2][3]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome.[2][3]

-

Caspase Cascade: The apoptosome activates caspase-9, which in turn activates effector caspases such as caspase-3 and caspase-7.[2][3][7] These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

Other Potential Targets and Mechanisms

-

Reactive Oxygen Species (ROS) Production: Some sea cucumber glycosides have been shown to induce the production of ROS, which can act as upstream signaling molecules to trigger mitochondrial-mediated apoptosis.[2][3][7]

-

Cell Cycle Arrest: Triterpenoid glycosides can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation.[1]

-

Intracellular Calcium (Ca2+) Homeostasis: Certain cucumariosides have been observed to induce a rapid increase in cytosolic Ca2+ concentration, which can be a trigger for apoptosis.[8]

Quantitative Data on Related Triterpenoid Glycosides

The following tables summarize the cytotoxic activities of various triterpenoid glycosides from the Cucumaria genus and other related sea cucumbers against different cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Cucumariosides against Human Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Conicospermiumoside A7-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.78 ± 0.23 | [9] |

| Okhotoside B1 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.79 ± 0.09 | [9] |

| DS-okhotoside B1 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.09 ± 0.08 | [9] |

| Djakonovioside E1 | MCF-7 | ER-positive Breast Cancer | >10 | [10] |

| Djakonovioside E1 | MDA-MB-231 | Triple-Negative Breast Cancer | Significant Activity | [10] |

| Cucumarioside A2-2 | Sea Urchin Embryo | Embryonic Cells | 0.3 µg/mL | [8] |

| Cucumarioside A7-1 | Sea Urchin Embryo | Embryonic Cells | 1.98 µg/mL | [8] |

Table 2: Hemolytic Activity of Related Triterpenoid Glycosides

| Compound | ED50 (µM) | Reference |

| Conicospermiumoside A7-1 | 0.36 ± 0.04 | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the therapeutic targets and mechanism of action of sea cucumber triterpenoid glycosides.

Extraction and Isolation of Triterpenoid Glycosides

-

Extraction: Freeze-dried and minced sea cucumber tissue is extracted with refluxing ethanol (e.g., 60-70%).[1][11]

-

Concentration: The combined extracts are concentrated under reduced pressure.[1]

-

Desalting and Purification: The residue is dissolved in water and subjected to chromatography on a Polychrom-1 (or similar hydrophobic resin) column to remove salts and polar impurities. The glycoside fraction is eluted with aqueous ethanol.[1][11]

-

Fractionation: The crude glycoside mixture is further fractionated by silica gel column chromatography using a gradient of chloroform/ethanol/water.[11]

-

Final Purification: Individual glycosides are purified by high-performance liquid chromatography (HPLC), typically on a reverse-phase column.[1]

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the purified glycoside for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the glycoside at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the wealth of information on analogous sea cucumber triterpenoid glycosides strongly suggests its potential as an anticancer agent. The primary therapeutic targets are likely to be key regulators of the intrinsic apoptotic pathway, including the Bcl-2 family of proteins and the caspase cascade. Future research should focus on the isolation and purification of this compound to confirm its cytotoxic and apoptotic activities against a panel of cancer cell lines. Subsequent mechanistic studies should then be conducted to definitively identify its specific molecular targets and signaling pathways. The experimental protocols and predictive models outlined in this guide provide a solid foundation for these future investigations, paving the way for the potential development of this compound as a novel cancer therapeutic.

References

- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triterpene glycosides from sea cucumbers and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of cucumariosides upon intracellular [Ca2+]i and lysosomal activity of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Composition of Triterpene Glycosides of the Far Eastern Sea Cucumber Cucumaria conicospermium Levin et Stepanov; Structure Elucidation of Five Minor Conicospermiumosides A3-1, A3-2, A3-3, A7-1, and A7-2; Cytotoxicity of the Glycosides Against Human Breast Cancer Cell Lines; Structure–Activity Relationships [mdpi.com]

- 10. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Cucurbitacin D on Cancer Cell Lines

Disclaimer: This guide focuses on the compound Cucurbitacin D . The initial query for "Cucumechinoside D," a triterpene glycoside from the sea cucumber Cucumaria echinata, yielded limited to no publicly available data regarding its in vitro cytotoxicity on cancer cell lines[1]. Conversely, Cucurbitacin D, a structurally distinct triterpenoid from the plant family Cucurbitaceae, is extensively researched for its potent anticancer properties. Given the phonetic similarity, this document proceeds under the assumption that Cucurbitacin D is the compound of interest for a detailed technical overview.

This whitepaper provides a comprehensive analysis of the in vitro anticancer activities of Cucurbitacin D, designed for researchers, scientists, and professionals in drug development. It covers quantitative cytotoxicity data, detailed experimental protocols, and the molecular signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

Cucurbitacin D (CuD) exhibits potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which denotes the concentration of CuD required to inhibit the metabolic activity or growth of 50% of the cancer cell population over a specified time period. The data compiled from multiple studies demonstrates that CuD is active at nanomolar to low micromolar concentrations.

| Cancer Type | Cell Line | IC50 Value (24h exposure) | Additional Notes |

| Gastric Cancer | AGS | ~0.59 µM (0.3 µg/mL) | Cytotoxicity was found to be more drastic on cancerous cells compared to normal Hu02 cells[2]. |

| Gastric Cancer | SNU1 | < 2 µM | CuD inhibited cell proliferation in a dose-dependent manner[3]. |

| Gastric Cancer | Hs746T | < 2 µM | CuD inhibited cell proliferation in a dose-dependent manner[3]. |

| Pancreatic Cancer | Capan-1 | < 0.4 µM | CuD induced significant G2/M phase arrest and apoptosis[4]. |

| Pancreatic Cancer | AsPC-1 | < 0.4 µM | CuD induced morphological changes indicative of apoptosis[4]. |

| Breast Cancer (Doxorubicin-Resistant) | MCF7/ADR | > 60% cell death at ~3.9 µM (2 µg/mL) | CuD was effective in overcoming doxorubicin resistance[5]. |

| Cervical Cancer | CaSki | Not specified (effective at 0.1-1.0 µM) | CuD inhibited key oncogenic signaling proteins PI3K and pAkt[6]. |

| Cervical Cancer | SiHa | Not specified (effective at 0.1-1.0 µM) | CuD treatment resulted in a dose-dependent increase in early apoptosis[7]. |

| Oral Cancer | YD-8, YD-9, YD-38 | Not specified (effective at 0.1-0.5 µM) | Identified as the major active compound in the SH003 herbal formulation[8]. |

| Hepatocellular Carcinoma | HepG2 | Not specified | CuD induces apoptosis by regulating the Bax/Bcl-xL ratio and activating caspases[9]. |

Note: IC50 values can vary based on the specific assay conditions, cell density, and exposure time. The concentrations listed provide a general indication of Cucurbitacin D's potency.

Mechanism of Action: Signaling Pathway Modulation

Cucurbitacin D exerts its anticancer effects by modulating multiple critical signaling pathways that govern cell proliferation, survival, and apoptosis. Key mechanisms include the induction of oxidative stress and the inhibition of constitutively active oncogenic pathways.

Inhibition of STAT3 and NF-κB Signaling

A primary mechanism of CuD is the potent inhibition of the JAK/STAT3 and NF-κB signaling pathways, which are frequently hyperactivated in cancer, promoting cell survival and proliferation. CuD has been shown to suppress the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcriptional activity[5][6][10]. Similarly, it inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling[5][11].

References

- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin D impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells | Semantic Scholar [semanticscholar.org]

Unveiling the Antifungal Potential of Cucumechinoside D and Related Triterpene Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triterpene Glycosides from Cucumaria Species

Sea cucumbers of the genus Cucumaria are a rich source of structurally diverse triterpene glycosides, a class of saponins known for a wide range of biological activities.[1][2] These compounds are characterized by a polycyclic aglycone (triterpene) linked to a sugar chain. The structural variations in both the aglycone and the carbohydrate moiety contribute to their diverse bioactivities, including cytotoxic, hemolytic, and antimicrobial properties.[2] Among the documented activities, the antifungal potential of these compounds presents a promising area for the development of novel therapeutic agents.

Antifungal Activity of Cucumaria Triterpene Glycosides

While specific data on Cucumechinoside D is lacking, studies on other glycosides from Cucumaria species have demonstrated notable antifungal effects. A key study on Cucumaria japonica revealed the antifungal efficacy of a complex of triterpenic oligoglycosides, referred to as cucumariosides, as well as its purified components.[3]

Quantitative Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values of a cucumarioside complex and its two primary components against pathogenic yeasts.[3]

| Compound/Complex | Fungal Strain | MIC (µg/mL) |

| Cucumarioside Complex | Candida albicans | 50 |

| Candida tropicalis | 50 | |

| Cucumarioside I | Candida albicans | 30 |

| Candida tropicalis | 40 | |

| Cucumarioside II | Candida albicans | 60 |

| Candida tropicalis | 60 |

Caption: Minimum Inhibitory Concentrations of Triterpene Glycosides from Cucumaria japonica.

Experimental Protocols

To facilitate further research in this area, this section details the methodologies for the isolation of triterpene glycosides and the assessment of their antifungal activity, based on established protocols for related compounds.

Isolation and Purification of Triterpene Glycosides

The following workflow outlines a general procedure for the extraction and purification of cucumariosides from Cucumaria species.

Caption: General workflow for the isolation of triterpene glycosides.

Methodology:

-

Extraction: The dried and powdered tissue of the sea cucumber is subjected to exhaustive extraction with a solvent such as 70% ethanol under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Preliminary Purification: The crude extract is dissolved in water and passed through a column of a hydrophobic adsorbent (e.g., Polychrom-1). The column is first washed with water to remove salts and highly polar impurities, followed by elution of the glycoside fraction with 50% ethanol.

-

Fractionation and Isolation: The glycoside fraction is further purified by chromatography on a Sephadex LH-20 column. This step allows for the separation of the complex mixture into individual glycoside components, such as Cucumarioside I and II.[3]

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds is typically determined by assessing their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Caption: Workflow for antifungal susceptibility testing.

Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Candida tropicalis) is prepared in a suitable broth medium.

-

Serial Dilution: The purified triterpene glycosides are serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[3]

Potential Mechanism of Action (Hypothesized)

The precise molecular mechanism of antifungal action for this compound has not been elucidated. However, the mechanism for other triterpene glycosides is often attributed to their interaction with sterols in the fungal cell membrane. This interaction can lead to the formation of pores, disrupting membrane integrity, causing leakage of cellular contents, and ultimately leading to cell death.

Caption: Hypothesized mechanism of antifungal action.

Future Directions and Conclusion

The demonstrated antifungal activity of triterpene glycosides from Cucumaria species underscores the potential of this compound as a lead compound for the development of new antifungal agents. Future research should prioritize the isolation and purification of this compound from Cucumaria echinata to enable a thorough evaluation of its antifungal spectrum and potency. Subsequent studies should focus on elucidating its specific mechanism of action, which will be crucial for any drug development efforts. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations. The exploration of marine natural products, such as this compound, holds significant promise for addressing the growing challenge of fungal infections.

References

- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Triterpene glycosides with antifungal activity isolated from the sea cucumber, Cucumaria japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Potential of Cucumechinoside D Against Enveloped Viruses: A Review of Available Evidence

A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the antiviral activity of Cucumechinoside D against enveloped viruses. While the broader class of compounds to which it belongs, triterpene glycosides from sea cucumbers, has been recognized for a range of biological activities including antiviral effects, specific data for this compound is not currently available in published research.

This compound is a triterpene glycoside that has been isolated from the sea cucumber Cucumaria echinata.[1] Triterpene glycosides, as a chemical class, are known to exhibit various biological effects, including cytotoxic, hemolytic, and antiviral properties.[1][2][3] These compounds are a subject of interest in the search for new therapeutic agents from marine sources.[1][3][4]

The general mechanism of action for some antiviral compounds derived from marine organisms against enveloped viruses involves interaction with the viral envelope, which can disrupt the virus's ability to attach to and enter host cells.[5] For instance, some molecules are hypothesized to alter the fluidity of the viral lipid bilayer, thereby inhibiting virus-cell fusion.[5] However, it is crucial to note that these are general mechanisms observed for other compounds and have not been specifically demonstrated for this compound.

A thorough search of scientific databases for studies detailing the antiviral potential of this compound did not yield any specific experimental data. Consequently, there is no quantitative information, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, against any enveloped viruses. Furthermore, detailed experimental protocols for assessing the antiviral activity of this compound, including methodologies for cytotoxicity assays or plaque reduction assays, have not been published. Similarly, there is no information regarding its specific mechanism of action or its effects on any cellular signaling pathways in the context of viral infection.

While the therapeutic potential of natural products from sea cucumbers is an active area of research, with many compounds showing promising biological activities, the specific investigation into the antiviral properties of this compound against enveloped viruses appears to be a gap in the current scientific literature. Future research would be necessary to determine if this compound possesses such activity and to elucidate its potential as an antiviral agent.

References

- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biocompatibility Assessment of Cucumechinoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumechinoside D, a triterpene glycoside isolated from sea cucumbers, has garnered significant interest for its potential therapeutic applications, primarily centered on its cytotoxic effects against various cancer cell lines. However, a comprehensive understanding of its biocompatibility is paramount for its progression as a clinical candidate. This technical guide provides an in-depth overview of the initial biocompatibility assessment of this compound and related triterpene glycosides. It summarizes available quantitative data on cytotoxicity against non-cancerous cells, hemolytic activity, and in vivo toxicity. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to offer a foundational understanding for future research and development.

Introduction

Triterpene glycosides, a class of saponins found in sea cucumbers, are known for their diverse biological activities, including antifungal, antiviral, and cytotoxic properties[1][2]. This compound belongs to this family of compounds and has been primarily investigated for its potential as an anticancer agent. The initial assessment of a compound's biocompatibility is a critical step in the drug development pipeline, providing essential information on its potential toxicity to healthy cells and tissues. This guide synthesizes the available preclinical data to build a preliminary biocompatibility profile of this compound, drawing from studies on the compound itself and closely related analogs.

In Vitro Biocompatibility

The in vitro biocompatibility of this compound and its analogs has been evaluated through cytotoxicity assays on non-cancerous cell lines and assessments of hemolytic activity.

Cytotoxicity in Non-Cancerous Cell Lines

A crucial aspect of biocompatibility is the selective toxicity of a compound towards target (e.g., cancer) cells over healthy, non-malignant cells. Studies on triterpene glycosides have shown a degree of selectivity.

| Compound | Non-Cancerous Cell Line | Assay | Endpoint | Result | Reference |

| Frondoside A | MCF10-A (non-tumorigenic mammary epithelium) | MTT Assay | EC50 | > 5 µM at 24h | [3] |

| Djakonovioside E1 | MCF-10A (normal mammary epithelial cells) | MTT Assay | Cytotoxicity | No toxic effect observed | [4] |

| Cucumariosides | Mouse lymphocytes | Not specified | Cytotoxicity | Cytotoxic | [5] |

It is important to note that while data for this compound on non-cancerous cells is limited, the available information on related compounds suggests a potential for selective cytotoxicity.

Hemolytic Activity

Triterpene glycosides are well-documented for their membranolytic effects, which can lead to hemolysis (the rupture of red blood cells). This is a significant consideration for biocompatibility, especially for intravenously administered drugs.

| Compound/Extract | Erythrocyte Source | Assay | Result | Reference |

| Triterpene Glycosides (General) | Not specified | Hemolysis Assay | Exhibit hemolytic activities | [1][2] |

| Cucumariosides H5, H6, H7, H8 | Mouse | Hemolysis Assay | Hemolytic activity observed | [5] |

In Vivo Biocompatibility and Toxicity

In vivo studies provide a more systemic understanding of a compound's biocompatibility and potential toxicity. While specific in vivo toxicity data for this compound is sparse, studies on related compounds offer preliminary insights.

| Compound/Extract | Animal Model | Dosage | Duration | Observations | Reference |

| Frondoside A | Mice | 10 µg/kg/day | 25 days | No manifest undesirable effects on behavior or body weight; no visible abnormalities at necropsy. | [6] |

| Frondoside A | Mice | 1 mg/kg/day | 25 days | No obvious signs of toxicity. | [6] |

These preliminary in vivo findings on a related compound are encouraging, but dedicated acute and sub-chronic toxicity studies of this compound are essential to determine its safety profile.

Immunomodulatory Effects

The interaction of a compound with the immune system is a critical component of its biocompatibility. Triterpene glycosides from sea cucumbers have been shown to possess immunomodulatory properties.

Cucumariosides have been reported to induce macrophage lysosomal activity in a dose-dependent manner when administered in vivo[7]. Interestingly, in vitro studies have shown that these compounds can inhibit latex bead phagocytosis by human peripheral blood granulocytes and decrease lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) production[7]. This suggests a complex immunomodulatory profile that may be both stimulatory and inhibitory depending on the context and the specific compound. The number and position of sulfate groups in the carbohydrate moiety of the molecules appear to influence these effects[7].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of biocompatibility.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against compound concentration.

Hemolysis Assay

This assay quantifies the hemolytic activity of a compound on red blood cells.

-

Erythrocyte Preparation: Obtain fresh whole blood and centrifuge to pellet the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS).

-

Compound Incubation: Prepare serial dilutions of this compound in PBS. Add the washed RBC suspension to each dilution.

-

Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent, e.g., Triton X-100).

-

Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Acute In Vivo Toxicity Study

This study provides an initial assessment of the short-term toxic effects of a compound.

-

Animal Model: Use a suitable animal model (e.g., mice or rats) of a specific strain, age, and sex.

-

Dose Administration: Administer single doses of this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) to different groups of animals. Include a control group receiving the vehicle.

-

Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, food and water consumption, and mortality.

-

LD50 Determination: The LD50 (lethal dose, 50%) can be calculated using appropriate statistical methods.

-

Histopathology: At the end of the observation period, perform a necropsy and collect major organs for histopathological examination to identify any compound-related tissue damage.

Signaling Pathways

The biological effects of triterpene glycosides, including their cytotoxic and immunomodulatory activities, are mediated through various signaling pathways. The diagram below illustrates a generalized workflow for assessing these effects.

The following diagram illustrates some of the key signaling pathways that have been reported to be modulated by triterpene glycosides and are relevant to their biological effects.

Conclusion and Future Directions

The initial biocompatibility assessment of this compound, based on available data for the compound and its structural analogs, suggests a compound with potential therapeutic efficacy, particularly in oncology. The preliminary data indicate a degree of selective cytotoxicity towards cancer cells over non-cancerous cells. However, the inherent hemolytic activity of triterpene glycosides warrants careful consideration and further quantitative analysis. The immunomodulatory effects also present a complex profile that requires deeper investigation.

Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro cytotoxicity studies on a panel of normal human cell lines to establish a clear therapeutic window.

-